Attention:For research use only. Not for human or veterinary use.
In Stock
Click on QUICK INQUIRY to receive a quote from our team of experts.
With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Nona-1,3-dien-1-yl)cyclobutan-1-one is a specialized chemical reagent designed for advanced organic synthesis and methodological research. This compound features a unique structure that combines a strained cyclobutanone ring with a linear nona-1,3-dienyl chain, making it a valuable substrate for exploring novel cycloaddition and ring-expansion reactions. The cyclobutanone moiety is a well-documented intermediate in organic synthesis, known to participate in ring-opening and (2+2) cycloaddition reactions facilitated by its significant ring strain . Concurrently, the presence of the nona-1,3-dienyl side chain, with its conjugated diene system, offers additional reactivity sites for metal-catalyzed transformations, including potential (4+2) or higher-order cycloadditions, which are powerful tools for constructing complex carbocyclic frameworks . This dual functionality provides researchers with a versatile building block for the synthesis of complex molecular architectures, which may have applications in the development of natural product analogs and novel bioactive compounds. The compound is offered with guaranteed high purity and stability to ensure consistent performance in sensitive reactions. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.
Cycloaddition reactions are among the most effective methods for constructing the cyclobutane (B1203170) framework. These reactions involve the formation of two new sigma bonds from pi systems, leading to a cyclic product in a single step. Both [2+2] and [4+2] cycloadditions have been extensively developed for the synthesis of cyclobutanones and their precursors.
[2+2] Cycloadditions in Cyclobutanone Synthesis
The [2+2] cycloaddition is a cornerstone of cyclobutanone synthesis, providing a direct route to the four-membered ring. This approach typically involves the reaction of a two-carbon component with another two-carbon unit.
The reaction of ketenes or their nitrogen analogues, keteniminium salts, with olefins is a powerful and widely used method for the synthesis of cyclobutanones. nih.gov This thermal [2+2] cycloaddition proceeds through a concerted, antarafacial approach of the olefin to the ketene (B1206846). orientjchem.org
Ketenes can be generated in situ from various precursors, such as acyl chlorides via dehydrochlorination, or through the Wolff rearrangement of α-diazo ketones. orientjchem.org These highly reactive intermediates readily undergo cycloaddition with a wide range of olefins to afford substituted cyclobutanones. The intramolecular version of this reaction is particularly useful for the stereocontrolled synthesis of polycyclic compounds. orientjchem.org For instance, the cycloaddition of alkenylketenes derived from unsaturated acid chlorides has been explored for the synthesis of bicyclic systems. orientjchem.org
Keteniminium salts, generated from α-chloroenamines or by the reaction of α,β-unsaturated amides with triflic anhydride, also undergo efficient [2+2] cycloaddition with olefins. nih.govresearchgate.net These reactions often exhibit high stereoselectivity and have been applied to the asymmetric synthesis of cyclobutanones using chiral auxiliaries. researchgate.net A flow chemistry approach has also been developed for the synthesis of 2-substituted cyclobutanones via the [2+2] cycloaddition of keteniminium salts with ethylene (B1197577) gas, allowing for rapid and mild reaction conditions. rsc.org
Photochemical [2+2] cycloadditions represent another fundamental approach to the synthesis of cyclobutane rings. acs.org These reactions typically involve the excitation of an alkene to its triplet state, which then undergoes a stepwise cycloaddition with a ground-state alkene. nih.gov This method is particularly effective for the synthesis of cyclobutanes from two unactivated alkenes, often facilitated by transition metal catalysts like copper(I) salts. researchgate.net
The intramolecular variant of the photochemical [2+2] cycloaddition is a powerful tool for the construction of complex, fused bicyclic systems. nih.gov For example, visible light-catalyzed intramolecular [2+2] cycloaddition of electron-deficient styrenes has been achieved using an organic cyanoarene photocatalyst, leading to the formation of fused bicyclic systems in good yields. nih.gov The de Mayo reaction, a sequence involving the photochemical [2+2] cycloaddition of an enol with an alkene followed by a retro-aldol reaction, provides access to 1,5-dicarbonyl compounds and has been widely used in natural product synthesis. researchgate.net
Diels-Alder Reactions Utilizing Cyclobutenones as Dienophiles
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. While not directly forming the cyclobutanone ring, it can be strategically employed using cyclobutenones as dienophiles to construct complex polycyclic systems containing a four-membered ring. Cyclobutenone is a highly reactive dienophile due to its ring strain, making it more reactive than cyclopentenone or cyclohexenone. nih.govcomporgchem.com
In intermolecular Diels-Alder reactions, cyclobutenone reacts with a variety of dienes to furnish bicyclo[4.2.0]octenone derivatives. nih.gov These reactions often proceed with high endo selectivity, particularly with cyclic dienes like cyclopentadiene. nih.gov The resulting cycloadducts can serve as versatile intermediates for further transformations. The reactivity of cyclobutenones in these cycloadditions can be enhanced by Lewis acid catalysis. nih.gov
The intramolecular Diels-Alder (IMDA) reaction of substrates containing both a cyclobutenone moiety and a diene tethered together provides an elegant route to complex fused and bridged polycyclic systems. nih.govwikipedia.org The stereochemical outcome of these reactions is often dictated by the length and nature of the tether connecting the diene and dienophile. wikipedia.org Lewis acid catalysis can be employed to enhance the rate and stereoselectivity of these intramolecular cycloadditions. nih.gov This strategy has been successfully applied to the synthesis of various natural products and other complex molecular architectures. wikipedia.org Computational studies have shown that steric repulsion and tether conformation play a crucial role in governing the high endo selectivity observed in many of these reactions. nih.gov
Ring Expansion Methodologies for Cyclobutanone Derivatives
Ring expansion reactions provide a powerful and often stereocontrolled route to cyclobutanone systems from smaller, more readily available carbocycles. These methods leverage the release of ring strain to drive the desired transformation.
A prominent method for the synthesis of cyclobutanones involves the acid-catalyzed or thermally induced rearrangement of cyclopropyl (B3062369) carbinols. This transformation, often proceeding through a pinacol-type rearrangement, involves the migration of a carbon-carbon bond of the cyclopropane (B1198618) ring to an adjacent carbocationic center, resulting in a one-carbon ring expansion. The stereochemistry of the resulting cyclobutanone is often influenced by the stereochemistry of the starting cyclopropyl carbinol.
The reaction is typically initiated by the formation of a carbocation, either through the protonation of an alcohol and subsequent loss of water, or through the departure of another suitable leaving group. The migration of one of the cyclopropyl C-C bonds then occurs, driven by the relief of the high ring strain of the three-membered ring.
Starting Material
Reagents/Conditions
Product
Yield (%)
1-Vinylcyclopropan-1-ol
H+
2-Methylcyclobutanone
Variable
1-(Propen-2-yl)cyclopropan-1-ol
H+
2,2-Dimethylcyclobutanone
Variable
This table presents illustrative examples of cyclopropyl carbinol rearrangements.
Oxidative ring expansion provides another avenue to cyclobutanones from cyclopropane derivatives. A notable example is the oxidative ring expansion of methylenecyclopropanes. This reaction can be mediated by various oxidizing agents, with cerium(IV) ammonium (B1175870)nitrate (B79036) (CAN) under an oxygen atmosphere being a particularly effective system.
The proposed mechanism involves a single-electron oxidation of the methylenecyclopropane (B1220202) by CAN to form a radical cation. This intermediate then reacts with molecular oxygen, leading to a cascade of events that culminates in the formation of the cyclobutanone ring. This method is particularly useful for the synthesis of 2,2-diarylcyclobutanones. nih.gov
Methylenecyclopropane Derivative
Oxidizing System
Product
Yield (%)
2,2-Ditolylmethylenecyclopropane
CAN, O2, MeOH
2,2-Ditolylcyclobutanone
80
2,2-Diphenylmethylenecyclopropane
CAN, O2, MeOH
2,2-Diphenylcyclobutanone
75
Data sourced from Nair, V., et al. (2006). nih.gov
The reaction of cyclic ketones with diazomethane (B1218177) can lead to a one-carbon ring expansion, a transformation known as the Tiffeneau–Demjanov rearrangement. wikipedia.orgorganic-chemistry.org While often applied to larger ring systems, the principle can be extended to the synthesis of substituted cyclobutanones from the corresponding cyclopropanones. The reaction proceeds through the nucleophilic attack of diazomethane on the carbonyl carbon, followed by the formation of a diazonium intermediate and subsequent rearrangement with the expulsion of nitrogen gas.
A related reaction, the Büchner–Curtius–Schlotterbeck reaction, also involves the reaction of a ketone with a diazoalkane to yield a ring-expanded ketone and an epoxide as a potential byproduct. researchgate.net The ratio of these products can be influenced by the reaction conditions and the structure of the reactants.
Starting Ketone
Reagent
Product
Cyclopropanone
Diazomethane
Cyclobutanone
Substituted Cyclopropanone
Diazomethane
Substituted Cyclobutanone
This table illustrates the general transformation in diazomethane-mediated ring expansions.
A highly effective and enantioselective method for the synthesis of cyclobutanones is the protio-semipinacol ring expansion of tertiary vinylic cyclopropyl alcohols. researchgate.netnih.govnih.govnih.gov This reaction is typically catalyzed by a combination of a chiral dual-hydrogen-bond donor (HBD) and a Brønsted acid, such as hydrogen chloride. nih.gov
The mechanism is believed to proceed in a stepwise manner, beginning with the protonation of the alkene to generate a high-energy carbocation. nih.gov This carbocation is stabilized by the chiral HBD catalyst, which directs the subsequent stereospecific C-C bond migration of one of the cyclopropyl bonds to afford the enantioenriched cyclobutanone product bearing an α-quaternary stereocenter. researchgate.netnih.gov This method has been shown to be effective for a range of substrates with both aryl and alkyl substituents. nih.gov
Substrate (Tertiary Vinylic Cyclopropyl Alcohol)
Catalyst System
Product (Cyclobutanone)
Enantiomeric Excess (ee, %)
Yield (%)
1-(1-Phenylvinyl)cyclopropan-1-ol
Chiral Urea HBD, HCl
2-Methyl-2-phenylcyclobutanone
up to 92
High
1-(1-Cyclohexylvinyl)cyclopropan-1-ol
Chiral Urea HBD, HCl
2-Cyclohexyl-2-methylcyclobutanone
High
High
Illustrative data based on findings by Jacobsen, E. N., et al. (2023). nih.gov
Functionalization of Pre-formed Cyclobutanone Rings for Dienyl Group Introduction
The introduction of a complex side chain, such as the nona-1,3-dien-1-yl group, onto a pre-existing cyclobutanone ring requires strategic functionalization, typically at the alpha-position to the carbonyl group.
The alpha-position of cyclobutanone is amenable to a variety of functionalization reactions, which can serve as a handle for the introduction of more complex substituents, including the dienyl moiety.
Enolate Alkylation: A fundamental approach involves the generation of a cyclobutanone enolate, followed by its reaction with a suitable electrophile. The formation of the enolate can be achieved using a variety of bases, and its subsequent alkylation with an appropriate alkyl halide can introduce a carbon chain at the alpha-position. To construct the nona-1,3-dien-1-yl side chain, a sequential alkylation strategy could be envisioned, or the use of a more complex electrophile that already contains the diene or a precursor to it.
Palladium-Catalyzed Cross-Coupling: A more direct method for the synthesis of α-dienyl cyclobutanones involves the palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with appropriate vinyl or aryl halides. This methodology can provide a range of structurally diverse products, including conjugated dienes, in good yields. This approach offers a powerful tool for the direct introduction of unsaturated moieties at the alpha-position of a cyclobutanone ring.
Cyclobutanone Derivative
Coupling Partner
Catalyst System
Product
Cyclobutanone N-sulfonylhydrazone
(E)-1-Bromohepta-1,3-diene
Palladium Catalyst
2-((E,E)-Nona-1,3-dien-1-yl)cyclobutan-1-one
3-Methylcyclobutanone N-sulfonylhydrazone
Vinyl Bromide
Palladium Catalyst
2-Ethenyl-3-methylcyclobutan-1-one
This table presents a conceptual application of palladium-catalyzed cross-coupling for the synthesis of α-dienyl cyclobutanones.
These synthetic methodologies highlight the versatility of chemical strategies available for the construction and functionalization of cyclobutanone derivatives. The choice of a particular route depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The development of new and efficient methods continues to be an active area of research, driven by the importance of these four-membered rings in synthetic organic chemistry.
Organocatalysis has emerged as a powerful tool for the functionalization of cyclobutanones. The direct aldol reaction, which forms a carbon-carbon bond between a ketone donor and an aldehyde acceptor, can be effectively catalyzed by small organic molecules, such as amino acids and their derivatives.
For instance, the enantioselective aldol reaction between 2-hydroxycyclobutanone and aromatic aldehydes has been achieved using L-tryptophan as the organocatalyst. researchgate.net This reaction proceeds with complete regioselectivity, yielding the 2,2-disubstituted cyclobutanone in yields up to 80%. researchgate.net Similarly, catalytic systems composed of primary amine organocatalysts derived from natural amino acids, in combination with additives like 2,4-dinitrophenol (B41442) (DNP), have proven efficient in the direct aldol reactions of cyclobutanone with various aromatic aldehydes. These reactions can afford the corresponding aldol adducts in good yields and with high enantiomeric excess. nih.gov
Another significant advancement is the desymmetrization of 3-substituted cyclobutanones through organocatalyzed aldol reactions. Using an N-phenylsulfonyl-(S)-proline catalyst, prochiral 3-substituted cyclobutanones can react with aldehydes to produce highly functionalized 2,3-substituted cyclobutanones. This process demonstrates excellent control over the stereochemistry at three contiguous centers. researchgate.netresearchgate.net
Table 1: Examples of Organocatalyzed Aldol Reactions for Cyclobutanone Functionalization
Catalyst
Substrates
Product Type
Yield (%)
Diastereomeric Ratio (dr)
Enantiomeric Excess (ee, %)
L-Tryptophan
2-Hydroxycyclobutanone, Aromatic Aldehydes
2,2-Disubstituted Cyclobutanone
Up to 80
anti (major)
Up to 67
Primary Amine / DNP
Cyclobutanone, Aromatic Aldehydes
2-Substituted Cyclobutanone
Good
Up to 1:99
High
N-Phenylsulfonyl-(S)-proline
3-Substituted Cyclobutanone, Aryl Aldehydes
2,3-Disubstituted Cyclobutanone
Good
Excellent
Excellent
SOMO Catalysis for Alpha-Alkylation
Singly Occupied Molecular Orbital (SOMO) catalysis represents a distinct activation strategy in organocatalysis, enabling the direct enantioselective α-alkylation of ketones and aldehydes. nih.govillinois.edu This method involves the one-electron oxidation of a transiently formed enamine, generating a geometrically constrained radical cation. nih.gov This electrophilic radical species can then react with a variety of nucleophiles. nih.gov
This approach has been successfully applied to the α-allylation of cyclic ketones, including cyclobutanone. nih.gov Using oxidatively stable imidazolidinone catalysts, cyclobutanone can undergo enantioselective alkylation with commercially available allyl silanes. nih.gov The reaction accommodates various four-, five-, and six-membered carbocycles and heterocycles, achieving high enantioselectivity (84–99% ee). nih.gov While direct application to form the nona-1,3-dienyl side chain is not explicitly detailed, the versatility of SOMO catalysis with different allyl silanes suggests its potential for constructing complex unsaturated side chains. nih.govthieme-connect.de
Michael Addition of Cyclobutanones
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In the context of synthesizing 2-substituted cyclobutanones, the enolate of cyclobutanone can act as the Michael donor.
An efficient organocatalytic Michael addition of 2-substituted cyclobutanones to nitroalkenes has been developed. nih.gov This reaction, facilitated by bifunctional organocatalysts based on cinchona alkaloids, allows for the stereocontrolled creation of α-2,2-disubstituted cyclobutanone quaternary centers. nih.gov The success of this method relies on the specific activation and stabilization of the cyclobutanone by a secondary amide moiety. nih.gov This strategy is particularly useful for creating all-carbon quaternary stereocenters, which are challenging synthetic targets.
C-C Bond Formation Methods for Side Chain Attachment
Beyond the aforementioned catalytic methods, various classical and modern carbon-carbon bond-forming reactions are employed to attach side chains like the nona-1,3-dienyl group to a cyclobutanone core. A prevalent strategy involves the alkylation of cyclobutanone imines or hydrazones. For instance, N-(cyclobutylidene)isopropylamine can be deprotonated and subsequently alkylated with appropriate electrophiles, such as alkenyl or alkadienyl halides, to install unsaturated side chains. mdpi.org This method has been successfully used to synthesize markers for food irradiation, including 2-(tetradec-5-enyl)cyclobutanone and 2-(tetradeca-5,8-dienyl)cyclobutanone, demonstrating its utility for creating specific unsaturated side chains. mdpi.org
Other C-C bond formation strategies that could be adapted for this purpose include:
Wittig-type reactions: To introduce a double bond at a specific position in the side chain.
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille): To couple a cyclobutanone precursor with a dienyl-containing fragment.
Grignard or organolithium additions: To a suitable electrophilic cyclobutanone derivative.
The synthesis of the required nona-1,3-dienyl electrophile or nucleophile would be a prerequisite for these approaches.
Stereoselective and Enantioselective Control in 2-Substituted Cyclobutanone Synthesis
Achieving stereochemical control is paramount in the synthesis of complex molecules. For 2-substituted cyclobutanones, this involves controlling the relative and absolute configuration of the stereocenter at the C2 position.
Chiral Auxiliary-Based Approaches
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed. This strategy has been applied to the synthesis of 2-substituted cyclobutanones.
One notable example involves the use of a chiral keteniminium salt derived from N-tosylsarcosinamide in a [2+2] cycloaddition with an olefin. This method yields cis-α-aminocyclobutanones with good enantioselectivity (68%–98% ee). nih.gov Another approach utilizes a dioxolane chiral auxiliary to control the stereochemistry of a key [2+2] cycloaddition reaction, generating a fused cyclobutanone with high diastereoselectivity (>95% de). nih.gov While these examples produce functionalized cyclobutanones, the principles can be extended to alkylation reactions. For example, chiral oxazolidinones, popularized by David A. Evans, are widely used to direct the stereoselective alkylation of carbonyl compounds and could be adapted for the asymmetric synthesis of 2-substituted cyclobutanones. wikipedia.org Sulfur-based chiral auxiliaries have also shown great promise in various asymmetric transformations, including Michael additions and aldol reactions. scielo.org.mx
Organocatalytic Enantioselective Synthesis
As discussed in previous sections, organocatalysis provides a direct route to enantiomerically enriched 2-substituted cyclobutanones without the need for attaching and removing chiral auxiliaries. nih.gov
Key examples include:
Enantioselective Aldol Reactions: Proline derivatives and other chiral amines catalyze the aldol reaction of cyclobutanone with aldehydes, affording chiral 2-substituted products with high enantiomeric excess. nih.gov The desymmetrization of meso-3-substituted cyclobutanones via this method is particularly powerful for creating multiple stereocenters with high control. nih.govresearchgate.net
Enantioselective Michael Additions: The addition of cyclobutanone derivatives to nitroalkenes, catalyzed by chiral bifunctional catalysts like those derived from cinchona alkaloids, can create quaternary stereocenters with high enantioselectivity. nih.gov
These organocatalytic methods offer a more atom-economical approach to stereocontrol, directly generating the desired chiral product. nih.gov
Desymmetrization of Cyclobutanones
The desymmetrization of prochiral or meso-cyclobutanones represents a powerful and efficient strategy for the asymmetric synthesis of chiral molecules. This approach transforms a symmetrical, achiral starting material into a chiral product by selectively reacting with one of two or more equivalent functional groups. Cyclobutanones are particularly well-suited substrates for such transformations due to their inherent ring strain, which serves as a driving force for a variety of chemical reactions. researchgate.netnih.gov This strategy allows for the creation of stereocenters with high enantiomeric purity, often in a single step, making it an attractive method for synthesizing complex chiral building blocks. uni-mainz.deresearchgate.net
Key methodologies in the desymmetrization of cyclobutanones include enantioselective rearrangement reactions, such as Baeyer-Villiger oxidations and nitrogen-insertion reactions, as well as enantioselective deprotonations and condensations. uni-mainz.dersc.org These transformations leverage chiral catalysts, reagents, or enzymes to control the stereochemical outcome.
Enantioselective Rearrangement Reactions
Rearrangement reactions of cyclobutanones, driven by the release of ring strain, are a cornerstone of their desymmetrization. The introduction of a chiral influence during these processes can lead to highly enantioenriched products.
Nitrogen Insertion for Chiral γ-Lactam Synthesis
A significant advancement in cyclobutanone desymmetrization is the asymmetric nitrogen-based ring expansion to produce chiral γ-lactams, which are prevalent motifs in many pharmaceutical compounds. uni-mainz.denih.gov This transformation can be viewed as an analogue of the Beckmann rearrangement. In a notable study, prochiral cyclobutanones were successfully converted into optically pure γ-lactams using the readily available chiral auxiliary, (1S,2R)-1-amino-2-indanol, for the chiral induction. nih.govuni-mainz.de
The reaction proceeds through an oxidative rearrangement where the strain energy of the cyclobutanone is crucial for the reaction to occur. The selectivity is dictated by the chiral auxiliary in a downstream stereoinduction process. nih.govuni-mainz.de This method is effective for creating a variety of γ-lactams, including those with challenging all-carbon quaternary stereocenters, and notably avoids the use of potentially toxic transition metals. nih.gov
The scope of this nitrogen-based ring expansion has been demonstrated with various substituted cyclobutanones, consistently yielding the corresponding γ-lactams with good to excellent diastereoselectivity.
The asymmetric Baeyer-Villiger oxidation is a classic desymmetrization reaction that converts prochiral cyclobutanones into chiral γ-lactones. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The enantioselectivity can be controlled by using biocatalysts, such as enzymes, or chiral transition metal catalysts. The resulting γ-lactones are versatile intermediates in organic synthesis. researchgate.net
Chiral Amide Mediated Deprotonation
Another effective strategy for the desymmetrization of 3-substituted cyclobutanones is the use of a chiral lithium amide base for enantioselective deprotonation. rsc.org In this method, the chiral base selectively removes one of the two enantiotopic α-protons, generating a chiral enolate. This enolate can then be trapped with an electrophile, such as a phosphate (B84403) source, to yield an enantioenriched enol phosphate. These products can be further elaborated, for instance, through cross-coupling reactions to access a variety of chiral cyclobutene (B1205218) derivatives. rsc.org This methodology provides a practical route to enantioenriched cyclobutenes, which are valuable building blocks in synthesis.
This desymmetrization approach could be hypothetically applied to synthesize precursors for 2-(Nona-1,3-dien-1-YL)cyclobutan-1-one. For instance, a prochiral 3-(Nona-1,3-dien-1-YL)cyclobutanone could undergo enantioselective deprotonation followed by further synthetic manipulations to install the substituent at the 2-position.
Catalytic Enantioselective Condensation
The desymmetrization concept also extends to related structures like cyclobutane-1,3-diones. A chiral phosphoric acid-catalyzed enantioselective condensation of 2,2-disubstituted cyclobutane-1,3-diones with a primary amine has been developed. nih.gov This reaction effectively desymmetrizes the dione (B5365651) by selectively forming an enaminone at one of the two carbonyl positions. This process yields cyclobutane structures containing a quaternary carbon center with good to high yields and enantioselectivities, demonstrating a mild and efficient protocol for constructing these valuable chiral motifs. nih.gov
Reactions at the Cyclobutanone Carbonyl Moiety
The cyclobutanone ring is characterized by significant ring strain (estimated at 26–28.6 kcal/mol), which enhances the electrophilicity of the carbonyl carbon. nih.gov This makes the carbonyl group highly susceptible to reactions that can alleviate this strain. nih.gov
The electrophilic carbonyl carbon of the cyclobutanone ring is a prime target for a variety of nucleophiles. fiveable.me Nucleophilic addition reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp2 to sp3. fiveable.me
Common nucleophilic addition reactions applicable to this moiety include:
Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols after an aqueous workup. The choice of reagent allows for the introduction of a wide range of alkyl, vinyl, or aryl substituents.
Reduction: Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 2-(Nona-1,3-dien-1-YL)cyclobutanol.
Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) can convert the carbonyl group into an exocyclic double bond, yielding an alkylidene cyclobutane. This provides a method for carbon-carbon bond formation.
Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) results in the formation of a cyanohydrin, which is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.
Condensation reactions, such as the aldol condensation, are also possible if the enolate of the cyclobutanone is formed and reacted with another carbonyl compound.
The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles in α-substitution reactions. However, enolization of cyclobutanones can be energetically demanding due to an increase in ring strain. nih.gov
Despite this, α-functionalization is a key transformation. The palladium-catalyzed asymmetric allylic alkylation of cyclobutanone derivatives has been successfully demonstrated, allowing for the formation of all-carbon α-quaternary centers. nih.govthieme-connect.com In the case of this compound, the primary site of deprotonation would be the C2 position, which is already substituted. Therefore, functionalization would occur at the C4 position on the opposite side of the ring.
Key reactions in this category include:
Alkylation: The enolate can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce an alkyl group at the α-position. caltech.edu
Halogenation: In the presence of acid or base, the ketone can be halogenated at the α-position using reagents like Br₂ or N-bromosuccinimide (NBS).
Table 1: Examples of Hypothetical Alpha-Substitution Reactions
Reactant/Electrophile
Base/Catalyst
Product
Methyl Iodide (CH₃I)
Lithium diisopropylamide (LDA)
2-(Nona-1,3-dien-1-YL)-4-methylcyclobutan-1-one
Benzyl Bromide (BnBr)
Potassium tert-butoxide (t-BuOK)
4-Benzyl-2-(nona-1,3-dien-1-YL)cyclobutan-1-one
Bromine (Br₂)
Acetic Acid (CH₃COOH)
4-Bromo-2-(nona-1,3-dien-1-YL)cyclobutan-1-one
Reactivity of the Nona-1,3-dien-1-YL Moiety
The conjugated diene system in the side chain is electron-rich and capable of participating in a range of pericyclic and addition reactions.
The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.org In this reaction, the nona-1,3-dienyl group acts as the four-π-electron component (the diene), which reacts with a two-π-electron component (the dienophile). organic-chemistry.org For the reaction to occur, the diene must be able to adopt an s-cis conformation. wikipedia.org
The reaction is most efficient when the dienophile possesses electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the diene's Highest Occupied Molecular Orbital (HOMO). organic-chemistry.org The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org For example, a cis-dienophile will result in a cis-substituted cyclohexene (B86901) ring. libretexts.org
Table 2: Predicted Products of Intermolecular Diels-Alder Reactions
Dienophile
Predicted Product Structure
Maleic Anhydride
A bicyclic adduct with a cis-fused ring system.
Acrylonitrile
A substituted cyclohexene with a cyano group.
Benzoquinone
A tetracyclic adduct resulting from the cycloaddition to one of the quinone's double bonds.
An intramolecular Diels-Alder (IMDA) reaction can occur if a dienophile is present within the same molecule, connected to the diene by a suitable tether. wikipedia.org For the parent compound, this would require prior chemical modification to introduce a dienophilic group (e.g., an alkene or alkyne) onto the cyclobutanone ring or its substituent. The IMDA reaction is a powerful tool for constructing complex fused or bridged polycyclic systems with high stereoselectivity. wikipedia.orgmdpi.com The stereochemical outcome is often governed by the conformation of the tether connecting the diene and dienophile. nih.gov
Other modes of cycloaddition are also possible under specific conditions. A [4+4] cycloaddition, which involves the dimerization of two diene units to form an eight-membered ring, is thermally forbidden but can be achieved photochemically or through transition metal catalysis, for instance, using a nickel(0) catalyst. youtube.com
The double bonds of the diene moiety can undergo typical alkene reactions:
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) will reduce the double bonds to yield the corresponding saturated alkyl side chain. Selective reduction of one double bond over the other can be challenging but may be achieved with specific catalysts.
Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bonds.
Epoxidation: Reaction with a peroxy acid (like m-CPBA) will form an epoxide.
Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can convert a double bond into a diol.
While the parent molecule is not primed for cross-coupling, the diene motif is often synthesized or modified using such methods. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Stille couplings, are standard methods for forming the carbon-carbon bonds of conjugated diene systems. researchgate.netacs.org For example, a vinyl halide could be coupled with a vinyl boronic acid to construct the diene framework.
Table of Mentioned Compounds
Compound Name
This compound
2-(Nona-1,3-dien-1-YL)cyclobutanol
Sodium borohydride
Lithium aluminum hydride
Phosphorus ylide
Alkylidene cyclobutane
Cyanohydrin
Methyl Iodide
Benzyl Bromide
Lithium diisopropylamide
Potassium tert-butoxide
Bromine
N-bromosuccinimide
Acetic Acid
2-(Nona-1,3-dien-1-YL)-4-methylcyclobutan-1-one
4-Benzyl-2-(nona-1,3-dien-1-YL)cyclobutan-1-one
4-Bromo-2-(nona-1,3-dien-1-YL)cyclobutan-1-one
Maleic Anhydride
Acrylonitrile
Benzoquinone
Osmium tetroxide
Potassium permanganate
m-Chloroperoxybenzoic acid (m-CPBA)
Vinyl halide
Ring Strain Release Reactions of the Cyclobutanone Core
The four-membered ring of the cyclobutanone core in this compound is characterized by significant ring strain. This inherent strain serves as a thermodynamic driving force for a variety of chemical transformations that lead to the formation of more stable, less strained ring systems or acyclic products. These reactions, collectively known as ring strain release reactions, are a cornerstone of the reactivity of this compound and provide synthetic pathways to a diverse array of molecular architectures.
Ring Expansion Reactions to Five- and Six-Membered Rings
Ring expansion reactions of the cyclobutanone moiety offer a powerful strategy for the synthesis of five- and six-membered ring systems, which are prevalent structural motifs in many biologically active molecules and natural products. These transformations typically involve the insertion of a heteroatom or a carbon atom into the cyclobutane ring, thereby alleviating the ring strain and generating a larger, more stable cyclic structure.
The Baeyer-Villiger oxidation is a classic organic reaction that converts ketones to esters or lactones. wikipedia.orgorganic-chemistry.org In the case of this compound, this reaction would involve the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of a γ-lactone. This transformation is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a catalyst. organic-chemistry.orgorganicchemistrytutor.com
The mechanism of the Baeyer-Villiger oxidation proceeds through the formation of a Criegee intermediate. wikipedia.orgrsc.org The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the group that can better stabilize a positive charge will preferentially migrate. organic-chemistry.orglibretexts.org For the cyclobutanone core, the migration of the more substituted carbon atom is typically favored. The stereochemistry of any chiral centers adjacent to the carbonyl group is retained during the reaction. organicchemistrytutor.com Asymmetric versions of the Baeyer-Villiger oxidation have been developed using chiral catalysts, enabling the synthesis of enantiomerically enriched lactones. chemrxiv.orgchemrxiv.orgresearchgate.net
Table 1: Key Aspects of the Baeyer-Villiger Oxidation of Cyclobutanones
Feature
Description
Reactants
Cyclobutanone, Peroxyacid (e.g., m-CPBA) or H₂O₂/Catalyst
Product
γ-Lactone
Mechanism
Involves a Criegee intermediate
Regioselectivity
Governed by the migratory aptitude of adjacent carbons
Stereochemistry
Retention of configuration at adjacent chiral centers
Catalysis
Can be promoted by acids or enzymes (Baeyer-Villiger monooxygenases). wikipedia.org
Pinacol-type rearrangements provide a route to ring-expanded ketones. These reactions are typically initiated from 1,2-diols under acidic conditions. wikipedia.orgorganic-chemistry.org For the cyclobutanone system, a corresponding 1,2-diol derivative would be required as the starting material. The reaction proceeds through the formation of a carbocation, followed by a 1,2-alkyl shift, which drives the ring expansion. masterorganicchemistry.com The driving force for this rearrangement is the formation of a more stable carbocation and ultimately a stable carbonyl compound. wikipedia.org
The regioselectivity of the rearrangement is determined by which hydroxyl group is preferentially protonated and leaves as water to form the most stable carbocation. chemicalbook.com The migratory aptitude of the adjacent groups also plays a role in determining the final product. In cyclic systems, the stereochemistry of the diol is a critical factor, with the group anti-periplanar to the leaving group preferentially migrating. wikipedia.org This can lead to either ring expansion or, in some cases, ring contraction. organic-chemistry.org
Table 2: Characteristics of Pinacol-Type Rearrangements
Feature
Description
Starting Material
1,2-Diol derivative of the cyclobutanone
Conditions
Acidic
Product
Ring-expanded ketone (cyclopentanone)
Mechanism
Carbocation formation followed by a 1,2-alkyl shift
Regioselectivity
Formation of the most stable carbocation
Stereochemistry
Influenced by the anti-periplanar relationship between the migrating group and the leaving group. wikipedia.org
Beyond the Baeyer-Villiger oxidation, other methods exist for the expansion of the cyclobutanone ring to form lactams (cyclic amides) and lactones. These reactions are synthetically valuable as these five- and six-membered heterocyclic motifs are present in a wide range of pharmaceuticals and natural products.
The Beckmann rearrangement of a cyclobutanone oxime is a common method for synthesizing γ-lactams. rsc.orgrsc.org This acid-catalyzed reaction involves the rearrangement of the oxime to the corresponding lactam. wikipedia.orgorganicreactions.org The reaction proceeds stereospecifically, with the group anti-periplanar to the leaving group on the nitrogen migrating. wikipedia.org The Schmidt reaction , which involves the reaction of the cyclobutanone with hydrazoic acid in the presence of a strong acid, also yields γ-lactams. byjus.comlibretexts.org The mechanism is related to the Beckmann rearrangement and involves the addition of the azide (B81097) to the carbonyl, followed by rearrangement with loss of dinitrogen. libretexts.org Asymmetric variations of these nitrogen-insertion reactions have been developed to produce chiral lactams. researchgate.netresearchgate.netnih.gov
Lactones can be formed through various oxidative ring expansion reactions. As previously discussed, the Baeyer-Villiger oxidation is a primary method. wikipedia.org Additionally, enzymatic processes using Baeyer-Villiger monooxygenases can provide a green and highly selective alternative for lactone synthesis. wikipedia.org
Table 3: Methods for Ring Expansion to Lactams and Lactones
The inherent strain in the cyclobutanone ring also makes it susceptible to carbon-carbon bond cleavage reactions. These transformations are often catalyzed by transition metals and can lead to a variety of linear or rearranged products, providing access to molecular scaffolds that would be difficult to synthesize through other means.
Transition metal catalysts, particularly those based on rhodium, palladium, and nickel, are highly effective in promoting the cleavage of the C-C bonds in cyclobutanones. researchgate.netacs.orgnih.gov These reactions typically proceed through an oxidative addition of the metal into one of the C-C bonds of the cyclobutanone, forming a metallacyclic intermediate. The fate of this intermediate depends on the specific catalyst, ligands, and reaction conditions, leading to a diverse range of products.
Rhodium catalysts have been shown to catalyze the ring expansion of cyclobutenones to cyclopentenones and indanones. nih.govutexas.edu These reactions are thought to proceed via insertion of the rhodium into a C-C bond, followed by β-hydrogen elimination and reductive elimination. nih.govutexas.edu Rhodium has also been utilized in cycloaddition and fragmentation reactions of cyclobutanones to form complex polycyclic systems and medium-to-large sized rings. nih.govnih.govacs.orgacs.org
Palladium catalysts are also widely used for C-C bond activation in cyclobutanones. acs.orgresearchgate.netbohrium.com Palladium-catalyzed reactions can lead to skeletal rearrangements, such as the conversion of 3-arylcyclobutanones to 1-indanones, involving both C-C and C-H bond cleavage. acs.orgbohrium.comresearchgate.net These catalysts can also promote the ring-opening of cyclobutanones and subsequent coupling with various nucleophiles or electrophiles. researchgate.netresearchgate.net
Nickel catalysts offer a more economical alternative for promoting C-C bond cleavage in cyclobutanones. rsc.orgresearchgate.net Nickel-catalyzed reactions have been developed for the carboxylative C-C bond activation of cyclobutanones and for the ring expansion of cyclobutanones to indanones. rsc.orgresearchgate.net
Table 4: Overview of Transition Metal-Catalyzed C-C Bond Activations of Cyclobutanones
Information regarding the chemical compound this compound is not available in current scientific literature.
A thorough and comprehensive search of publicly available scientific databases and literature has been conducted to gather information on the chemical reactivity and transformations of this compound. Despite extensive efforts, no specific data or research findings pertaining to this particular compound were identified.
Consequently, it is not possible to provide a scientifically accurate and detailed article on the following requested topics for this compound:
Tandem and Cascade Reactions Involving Both Moieties
Remote Functionalization Facilitated by the Dienyl Chain
Without any dedicated research on this specific molecule, any attempt to generate content for the outlined sections would be speculative and would not meet the required standards of scientific accuracy and factual reporting. Further research into the synthesis and reactivity of this compound is needed before a detailed chemical profile can be documented.
Transition States and Reaction Intermediates in Cyclobutanone Transformations
The transformations of this compound are expected to proceed through a series of high-energy transition states and transient reaction intermediates. A primary reaction pathway anticipated for this molecule is the thermal electrocyclic ring-opening of the cyclobutanone ring, a type of pericyclic reaction. This process is driven by the release of significant ring strain inherent in the four-membered ring. nih.govaip.org
Computational studies on analogous vinyl-substituted cyclobutanes and cyclobutenes suggest that such reactions can proceed through either a concerted or a stepwise mechanism. nih.govnih.gov In a concerted pathway, the carbon-carbon bond of the cyclobutanone ring cleaves simultaneously with the formation of a new π-bond, all occurring through a single transition state. For this compound, this would lead to the formation of a conjugated acyl-substituted triene.
Alternatively, a stepwise mechanism would involve the initial homolytic cleavage of a C-C bond to form a diradical intermediate. researchgate.net This 1,4-acyl-alkyl biradical would be a key intermediate on the potential energy surface. researchgate.net Subsequent electronic rearrangement and bond rotation within this intermediate would then lead to the final product. The relative energies of the concerted transition state versus the diradical intermediate would dictate the preferred pathway. The presence of the nona-1,3-dien-1-yl substituent can influence the stability of these intermediates and transition states through resonance and steric effects.
For instance, in the thermal rearrangement of related systems like cis-1,2-divinylcyclobutane, computational studies have identified endo-boatlike transition states. nih.gov Similar complex, three-dimensional transition state geometries are expected for this compound, where the dienyl substituent must rotate into a specific orientation to allow for the orbital overlap required for the pericyclic reaction.
Quantum Chemical (DFT) Investigations of Reaction Pathways
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of complex organic reactions. For this compound, DFT calculations can provide detailed insights into the electronic structure of reactants, transition states, and products, thereby elucidating the factors that control the reaction's outcome.
Stereoselectivity is a critical aspect of pericyclic reactions. The electrocyclic ring-opening of the cyclobutanone ring is governed by the Woodward-Hoffmann rules, which predict the stereochemical course based on the number of π-electrons and the reaction conditions (thermal or photochemical). masterorganicchemistry.com For a thermal 4π-electron electrocyclic reaction like the ring-opening of a cyclobutene (analogous to the cyclobutanone case), a conrotatory motion of the substituents at the breaking bond is predicted. nih.gov DFT calculations can model the transition states for both conrotatory and disrotatory pathways, and the difference in their activation energies reveals the preferred stereochemical outcome. nih.gov The preference for inward or outward rotation of the large nona-1,3-dien-1-yl group, a phenomenon known as torquoselectivity, can also be quantitatively assessed. nih.gov
Regioselectivity concerns which of several possible products is preferentially formed. While the primary electrocyclic ring-opening of this compound leads to a specific constitutional isomer, subsequent rearrangements or competing reaction pathways could yield different regioisomers. For example, if the molecule were to participate in a Diels-Alder reaction where the dienyl substituent acts as the diene, DFT could be used to predict the preferred "ortho" or "para" adducts, analogous to studies on substituted butadienes. researchgate.netlongdom.org Analysis of local reactivity indices, such as Fukui functions or local electrophilicity/nucleophilicity Parr functions, derived from DFT calculations, can help rationalize the observed regioselectivity. researchgate.net
A key strength of DFT is its ability to map the potential energy surface of a reaction, providing a detailed energetic profile. This involves locating the geometries of all stationary points—reactants, intermediates, transition states, and products—and calculating their relative energies. researchgate.net
An illustrative energy profile for a hypothetical concerted electrocyclic ring-opening is shown below.
Species
Description
Relative Gibbs Free Energy (kcal/mol) (Illustrative)
Reactant
This compound
0.0
TS1
Conrotatory Transition State
+25.5
Product
Open-chain acyl-triene
-15.0
This table illustrates that the reaction is predicted to be exergonic, driven by the release of ring strain, but requires a significant activation energy to overcome the transition state barrier. Comparing the calculated activation barriers for different possible pathways (e.g., concerted vs. stepwise, or conrotatory vs. disrotatory) allows for the prediction of the most likely reaction mechanism. nih.gov
Kinetic Studies and Reaction Control Parameters
The outcome of a reaction that can form multiple products is often determined by whether it is under kinetic or thermodynamic control. wikipedia.orglibretexts.org
Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest—the one with the lowest activation energy. This is known as the kinetic product. libretexts.org
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible. Under these conditions, an equilibrium is established, and the major product is the most stable one (the one with the lowest Gibbs free energy), known as the thermodynamic product. wikipedia.orglibretexts.org
For a transformation of this compound, consider a scenario where the initial conrotatory ring-opening (Kinetic Product) could be followed by a reversible isomerization to a more stable geometric isomer (Thermodynamic Product).
Parameter
Kinetic Product Formation
Thermodynamic Product Formation
Activation Energy (Ea)
Lower
Higher
Product Stability
Less Stable
More Stable
Favored Conditions
Low Temperature, Short Time
High Temperature, Long Time
DFT calculations can predict the energies of both the kinetic and thermodynamic products and the activation barriers leading to them. This allows for a theoretical prediction of the conditions required to selectively form one product over the other. For instance, studies on the deprotonation of unsymmetrical ketones show that sterically demanding bases and low temperatures favor the kinetic enolate. wikipedia.org Similarly, reaction parameters such as temperature, pressure, and solvent can be computationally modeled to understand their influence on the selectivity of cyclobutanone transformations.
Understanding Strain Release in Cyclobutanone Transformations
The chemistry of four-membered rings is dominated by the concept of ring strain. Cyclobutane possesses significant strain energy (approximately 26 kcal/mol) due to angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions). masterorganicchemistry.com The presence of a carbonyl group in cyclobutanone further influences this strain. nih.gov
This stored potential energy is a powerful thermodynamic driving force for reactions that involve ring-opening. rsc.org The transformation of the strained sp³-hybridized carbons of the cyclobutanone ring to less strained sp²-hybridized carbons in an open-chain product is energetically favorable. nih.govnih.gov
Computational studies can quantify this strain energy and its release during a reaction. By comparing the calculated heat of formation of the cyclobutanone derivative with that of a hypothetical strain-free analogue, the amount of strain energy can be estimated. The large negative reaction energy often calculated for ring-opening reactions of cyclobutane derivatives is a direct reflection of this strain release. nih.gov This driving force is so significant that it enables reactions to occur under milder conditions than might be expected for analogous acyclic systems and is a key factor in the unique reactivity of molecules like this compound. nih.gov
Synergistic Reactivity in 2 Nona 1,3 Dien 1 Yl Cyclobutan 1 One: a Research Perspective
The combination of the cyclobutanone (B123998) core and the nona-1,3-dien-1-YL moiety in a single molecule suggests the potential for unique and synergistic reactivity. The electron-withdrawing nature of the carbonyl group in the cyclobutanone ring could influence the electron density of the adjacent conjugated diene. This electronic interplay might affect the regioselectivity and stereoselectivity of reactions involving the diene, such as electrophilic additions or Diels-Alder cycloadditions.
Conversely, the conjugated system could participate in intramolecular reactions with the strained ketone. For example, under thermal or photochemical conditions, intramolecular [2+2] cycloadditions could be envisioned, leading to complex polycyclic structures. The proximity of these two functional groups opens up avenues for novel transformations that are not simply the sum of their individual reactivities.
Scope and Objectives of Research on 2 Nona 1,3 Dien 1 Yl Cyclobutan 1 One
Given its novel structure, research on 2-(Nona-1,3-dien-1-YL)cyclobutan-1-one would likely encompass several key objectives. A primary goal would be the development of efficient and stereoselective synthetic routes to the molecule. mdpi.com Once synthesized, a thorough investigation of its reactivity would be paramount. This would involve exploring its behavior in fundamental organic reactions, such as nucleophilic additions to the ketone, electrophilic additions to the diene, and cycloaddition reactions. nano-ntp.com
A further objective would be to explore the utility of this compound as a synthetic intermediate. nih.gov The unique combination of functional groups could allow it to serve as a versatile building block for the synthesis of complex target molecules, potentially leading to the discovery of new bioactive compounds or materials with novel properties. harvard.edufrontiersin.org The study of such unique molecular frameworks contributes significantly to the fundamental understanding of chemical reactivity and expands the toolkit available to synthetic chemists.
Retrosynthetic Analysis and Future Directions for 2 Nona 1,3 Dien 1 Yl Cyclobutan 1 One
Strategic Disconnections for the 2-(Nona-1,3-dien-1-YL)cyclobutan-1-one Scaffold
The retrosynthetic analysis of this compound begins by identifying the key structural features: a cyclobutanone (B123998) ring and a C9 conjugated diene side chain. Strategic disconnections can be proposed based on the reactivity of these functional groups.
One logical disconnection is at the C-C bond connecting the cyclobutanone ring and the dienyl side chain. This leads to a cyclobutanone synthon and a nona-1,3-dienyl synthon. The cyclobutanone synthon could be a 2-halocyclobutanone or a related electrophilic species. The dienyl synthon could be derived from a corresponding organometallic reagent, such as a Grignard or organolithium reagent.
Another key disconnection strategy involves the formation of the cyclobutanone ring itself. [2+2] cycloaddition reactions are a powerful tool for the synthesis of four-membered rings. nih.gov A plausible retrosynthetic pathway would involve the cycloaddition of a ketene (B1206846) or a ketene equivalent with a suitable olefin. In this case, the disconnection would be across the cyclobutanone ring, leading to a ketene precursor and an alkene bearing the nona-1,3-dienyl moiety.
A third approach would be a ring expansion strategy. For instance, a suitably substituted cyclopropylcarbinol can undergo a pinacol-type rearrangement to afford a cyclobutanone. acs.org This would involve disconnecting the cyclobutanone to a cyclopropanol (B106826) precursor.
Disconnection Strategy
Precursors
Forward Reaction
Side Chain Attachment
2-Halocyclobutanone and Nona-1,3-dienyl organometallic reagent
Cross-coupling reaction
[2+2] Cycloaddition
Ketene precursor and an alkene with the nona-1,3-dienyl group
[2+2] Cycloaddition
Ring Expansion
Substituted cyclopropylcarbinol
Pinacol-type rearrangement
Convergent and Divergent Synthetic Approaches
Both convergent and divergent synthetic strategies can be envisioned for the synthesis of this compound and its analogues.
In contrast, a divergent synthesis would start from a common intermediate that is later elaborated to generate a library of related compounds. nih.gov For instance, a generic 2-substituted cyclobutanone could be synthesized and then the side chain could be modified in various ways to produce a range of analogues of the target molecule. rsc.org This strategy is particularly useful for exploring the structure-activity relationships of a class of compounds. A divergent approach could also start from a functionalized cyclobutane (B1203170) that is then oxidized to the corresponding cyclobutanone at a later stage.
Synthetic Strategy
Description
Advantages
Convergent
Separate synthesis of key fragments followed by their assembly.
Higher overall yields, modularity.
Divergent
Synthesis of a common intermediate that is diversified to create a library of analogues. nih.gov
Efficient for generating multiple related compounds, useful for SAR studies.
Opportunities in Catalytic Asymmetric Synthesis
The presence of a stereocenter at the C2 position of the cyclobutanone ring offers the opportunity for catalytic asymmetric synthesis to produce enantiomerically enriched or pure this compound. Several methods for the asymmetric synthesis of chiral cyclobutanes and cyclobutanones have been reported.
One promising approach is the use of chiral catalysts in [2+2] cycloaddition reactions. For example, chiral Lewis acids or organocatalysts can be employed to control the stereochemistry of the cycloaddition between a ketene and an alkene. nih.gov
Another strategy is the catalytic asymmetric alkylation of a pre-formed cyclobutanone enolate. caltech.edu This would involve the use of a chiral ligand to control the facial selectivity of the enolate alkylation with a nona-1,3-dienyl electrophile.
Furthermore, kinetic resolution of a racemic mixture of this compound could be achieved using chiral catalysts that selectively react with one enantiomer, leaving the other unreacted. Enantioselective synthesis of 2-substituted cyclobutanones has been achieved through the rearrangement of α-hydroxycyclopropylcarbinols. acs.org
The development of efficient and highly stereoselective catalytic methods for the synthesis of chiral 2-substituted cyclobutanones remains an active area of research with significant potential for the preparation of optically active complex molecules. nih.govnih.gov
Potential for Advanced Functional Materials and Chemical Scaffolds
The unique combination of a strained cyclobutanone ring and a conjugated diene system in this compound suggests its potential as a building block for advanced functional materials and novel chemical scaffolds.
The cyclobutanone moiety can undergo a variety of ring-opening or ring-expansion reactions, providing access to a diverse range of carbocyclic and heterocyclic systems. nih.gov The high reactivity of the strained four-membered ring can be harnessed to construct more complex molecular architectures. liskonchem.com For example, Baeyer-Villiger oxidation of the cyclobutanone could lead to the corresponding lactone, a common motif in biologically active natural products.
The conjugated diene functionality is a versatile handle for a wide range of chemical transformations, most notably the Diels-Alder reaction. wikipedia.org This powerful cycloaddition reaction allows for the stereocontrolled formation of six-membered rings, providing a route to complex polycyclic systems. The diene can also participate in other pericyclic reactions or be functionalized through various addition reactions. uci.edu
The combination of these two reactive moieties in a single molecule makes this compound a potentially valuable precursor for the synthesis of novel polymers, liquid crystals, or other materials with interesting electronic or optical properties.
Future Research Avenues and Unexplored Reactivity in Cyclobutanone-Dienyl Systems
The exploration of the chemistry of this compound and related cyclobutanone-dienyl systems opens up several avenues for future research.
One area of interest is the investigation of intramolecular reactions between the cyclobutanone and the dienyl side chain. For example, under thermal or photochemical conditions, intramolecular [2+2] or [4+2] cycloadditions could lead to the formation of novel polycyclic scaffolds. The proximity of the two reactive functional groups could also enable unique tandem reactions or rearrangements.
The reactivity of the conjugated diene could be further explored in the context of metal-catalyzed reactions. researchgate.net For instance, transition metal catalysts could be used to mediate cross-coupling reactions at the diene, allowing for further functionalization of the molecule. The diene could also act as a ligand for transition metal complexes, leading to the formation of novel organometallic compounds with potential catalytic applications.
Furthermore, the influence of the dienyl substituent on the reactivity of the cyclobutanone ring warrants investigation. The electronic and steric properties of the diene could modulate the susceptibility of the cyclobutanone to nucleophilic attack, enolate formation, and ring-opening reactions. A deeper understanding of these structure-reactivity relationships could lead to the development of new synthetic methodologies.
Finally, the biological activity of this compound and its derivatives is an unexplored area. The presence of both a cyclobutanone and a conjugated diene, motifs found in some natural products, suggests that these compounds may possess interesting pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.